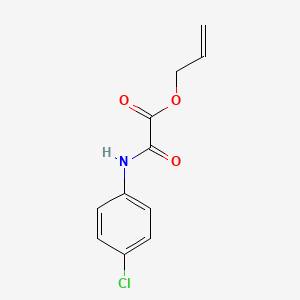
Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate is an organic compound that features a prop-2-en-1-yl group attached to an oxoacetate moiety, with a 4-chloroanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate typically involves the reaction of 4-chloroaniline with prop-2-en-1-yl oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate include:
- Prop-2-en-1-yl (4-bromo-3-chloroanilino)(oxo)acetate
- Prop-2-en-1-yl {[(4-chlorophenyl)methyl]amino}(oxo)acetate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a prop-2-en-1-yl group with a 4-chloroanilino substituent makes it particularly interesting for various applications in research and industry.
Properties
CAS No. |
87967-18-8 |
|---|---|
Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
prop-2-enyl 2-(4-chloroanilino)-2-oxoacetate |
InChI |
InChI=1S/C11H10ClNO3/c1-2-7-16-11(15)10(14)13-9-5-3-8(12)4-6-9/h2-6H,1,7H2,(H,13,14) |
InChI Key |
SZASGQHPBHTWRF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


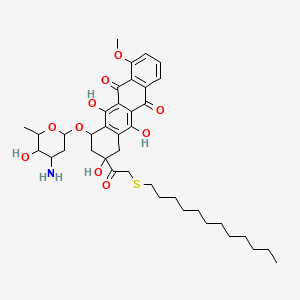

![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)
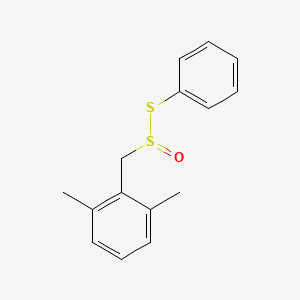
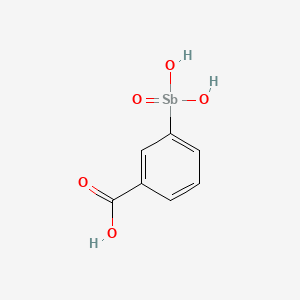
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)
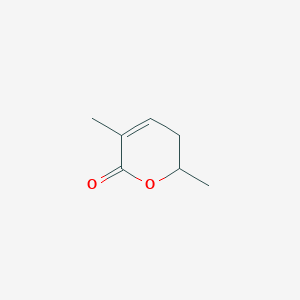
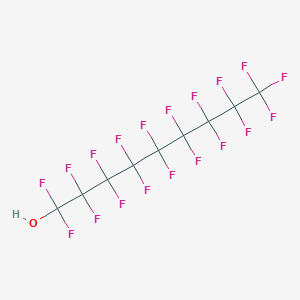
![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)

